N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1021258-07-0
Cat. No.: VC8434538
Molecular Formula: C22H17ClN4O2S
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021258-07-0 |
|---|---|
| Molecular Formula | C22H17ClN4O2S |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C22H17ClN4O2S/c1-14(28)15-4-8-18(9-5-15)25-21(29)13-30-22-20-12-19(26-27(20)11-10-24-22)16-2-6-17(23)7-3-16/h2-12H,13H2,1H3,(H,25,29) |
| Standard InChI Key | JKISECXUKHMNAV-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Introduction
The compound N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic molecule that belongs to the class of acetamides. Its structure integrates multiple functional groups, including an acetyl-substituted phenyl ring, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl linkage. Compounds like this are often studied for their potential applications in medicinal chemistry due to their structural diversity and ability to interact with biological targets.
Structural Characteristics
The molecular structure of the compound can be described as follows:
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Core Framework: The molecule features a pyrazolo[1,5-a]pyrazine core fused with a chlorophenyl group.
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Substituents:
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An acetyl group (-COCH₃) attached to the para position of the phenyl ring.
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A sulfanyl (-S-) bridge linking the pyrazolo[1,5-a]pyrazine and acetamide moieties.
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Molecular Formula: C₁₈H₁₄ClN₃O₂S.
This combination of aromatic and heterocyclic systems contributes to its potential activity in various biochemical pathways.
Synthesis
Although specific synthesis details for this compound are not directly available in the search results, similar compounds involving acetamide derivatives are typically synthesized via:
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Nucleophilic Substitution: Reaction of chloroacetamides with aromatic or heteroaromatic thiols.
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Cyclization: Formation of pyrazolo[1,5-a]pyrazine frameworks through condensation reactions involving hydrazines and diketones.
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Functionalization: Introduction of substituents like acetyl groups via Friedel-Crafts acylation.
Potential Applications
Compounds with similar structures have been explored for various pharmacological properties:
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Anticonvulsant Activity: Acetamides with heterocyclic cores have shown promise in epilepsy models by modulating neuronal ion channels .
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Anti-inflammatory Properties: Sulfanyl-linked heterocycles have demonstrated inhibition of enzymes like 5-lipoxygenase, which is involved in inflammatory processes .
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Antifungal Activity: Related derivatives have exhibited efficacy against fungal pathogens such as Candida albicans .
Further experimental studies would be required to confirm these activities for this specific compound.
Analytical Characterization
To verify the identity and purity of such compounds, standard analytical techniques are employed:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR): For structural elucidation (e.g., -NMR and -NMR).
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Infrared Spectroscopy (IR): To identify functional groups like amides and sulfanyl linkages.
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Mass Spectrometry (MS): For molecular weight confirmation.
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X-ray Crystallography: To determine the precise three-dimensional structure.
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